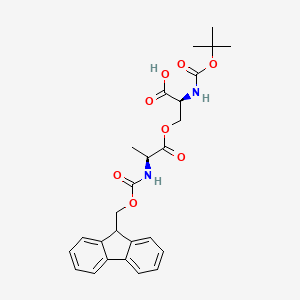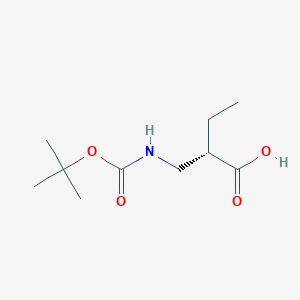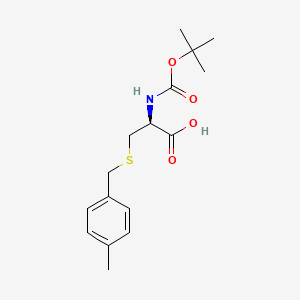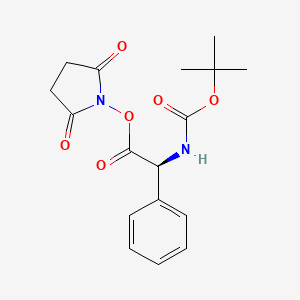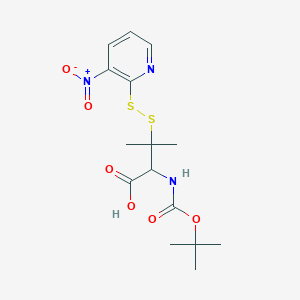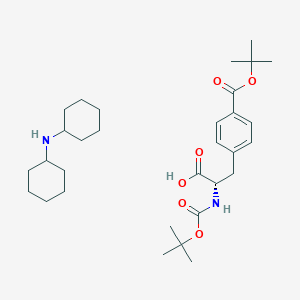
Boc-D-Pen(pMeBzl)-OH.DCHA
Descripción general
Descripción
“Boc-D-Pen(pMeBzl)-OH.DCHA” is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The compound has a molecular formula of C18H27NO4S and a molecular weight of 353.48 .
Molecular Structure Analysis
The IUPAC name for “this compound” is (2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI key is SIBYHJVDFRKDDV-AWEZNQCLSA-N .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 504.2±50.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Mecanismo De Acción
Target of Action
Boc-D-Pen(pMeBzl)-OH.DCHA, also known as Boc-Pen(pMeBzl)-OH, is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of various conditions such as Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The primary targets of this compound are likely to be similar to those of D-Penicillamine.
Mode of Action
D-Penicillamine is known to chelate copper, leading to increased urinary copper excretion, which is beneficial in conditions like Wilson’s disease .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by D-Penicillamine. D-Penicillamine is involved in the regulation of copper metabolism, particularly in the liver, where it prevents the accumulation of copper .
Pharmacokinetics
D-Penicillamine is well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of D-Penicillamine. D-Penicillamine reduces copper levels in the body, alleviating symptoms of copper overload in conditions like Wilson’s disease .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Boc-D-Pen(pMeBzl)-OH.DCHA in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it has a low toxicity, which makes it safe to use in experiments. However, there are also some limitations to its use. It is not as potent as some other compounds, and it can be difficult to remove from the reaction mixture after the experiment is complete.
Direcciones Futuras
The use of Boc-D-Pen(pMeBzl)-OH.DCHA in scientific research is an area of active investigation. One potential future direction is the development of more potent derivatives of this compound. Additionally, research is being conducted into the use of this compound in the development of new drugs and drug delivery systems. Finally, research is being conducted into the use of this compound in the development of new diagnostic tools.
Métodos De Síntesis
Boc-D-Pen(pMeBzl)-OH.DCHA is synthesized by a method called solid-phase peptide synthesis (SPPS). SPPS is a method of synthesizing peptides and proteins in which the starting material is attached to a solid support such as a resin bead. This method is advantageous because it allows for the synthesis of complex molecules in a relatively short amount of time. The synthesis of this compound is performed in a stepwise manner, beginning with the attachment of the Boc-D-Pen(pMeBzl)-OH group to the resin bead. This is followed by the addition of the DCHA moiety to the Boc-D-Pen(pMeBzl)-OH group. The final step is the removal of the Boc-D-Pen(pMeBzl)-OH group, which is achieved through treatment with a strong base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
Boc-D-Pen(pMeBzl)-OH.DCHA es un derivado de la D-Penicilamina {svg_1}, que es un metabolito de la penicilina utilizado en el tratamiento de varias afecciones. Esto sugiere que this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos o terapias.
Tratamiento de la enfermedad de Wilson
La D-Penicilamina, de la que se deriva this compound, se utiliza en el tratamiento de la enfermedad de Wilson {svg_2}. Esta es una enfermedad genética en la que el cobre se acumula en el cuerpo, provocando problemas neurológicos o hepáticos. This compound podría utilizarse potencialmente en la investigación relacionada con esta enfermedad.
Tratamiento de la cistinuria
La cistinuria es otra afección que se trata con D-Penicilamina {svg_3}. Es una enfermedad genética que provoca un exceso de cistina, un aminoácido, en la orina, lo que lleva a la formación de cálculos de cistina. This compound podría utilizarse en la investigación dirigida a mejorar los tratamientos para esta afección.
Tratamiento de la esclerodermia
La esclerodermia, un grupo de enfermedades autoinmunitarias que provocan el endurecimiento de la piel y los tejidos conectivos, también puede tratarse con D-Penicilamina {svg_4}. La investigación sobre el uso de this compound podría conducir potencialmente a nuevos conocimientos o tratamientos para esta afección.
Tratamiento de la intoxicación por arsénico
La D-Penicilamina se utiliza en el tratamiento de la intoxicación por arsénico {svg_5}. This compound podría utilizarse potencialmente en la investigación relacionada con el desarrollo de nuevos tratamientos para la intoxicación por arsénico.
Estudios de impurezas en productos farmacéuticos
This compound se clasifica como impureza {svg_6}. Por lo tanto, podría utilizarse en la investigación farmacéutica para estudiar los efectos de las impurezas en la eficacia y seguridad de los fármacos.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRVVSYJKYAIZ-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673772 | |
| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198470-36-9 | |
| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










